(alpha-Ethoxyvinyl)triphenylphosphonium bromide
Overview
Description
(alpha-Ethoxyvinyl)triphenylphosphonium bromide is a chemical compound used for pharmaceutical testing . It has a molecular formula of C22H22BrOP .
Molecular Structure Analysis
(alpha-Ethoxyvinyl)triphenylphosphonium bromide has a molecular weight of 413.287241 . Detailed structural analysis data is not available in the sources retrieved.Chemical Reactions Analysis
While specific chemical reactions involving (alpha-Ethoxyvinyl)triphenylphosphonium bromide are not detailed in the sources retrieved, triphenylphosphine derivatives have been noted for their reactivity with electron-deficient alkenes .Scientific Research Applications
Nucleic Acid Carriers
Triphenylphosphonium surfactants, such as (alpha-Ethoxyvinyl)triphenylphosphonium bromide, have been explored for their complexation ability toward DNA decamers . They form nanosized complexes, indicating their potential use as nucleic acid carriers .
Interaction with Lipid Bilayers
These surfactants have been shown to be capable of disordering lipid bilayers . This effect enhances with an increase in the alkyl chain length, indicating the integration of these surfactants with lipid membranes .
Cytotoxicity Studies
The cytotoxicity of these surfactants has been studied using the MTT-test on a human cell line . The highest cytotoxicity was exhibited by the dodecyl and tetradecyl homologs .
Organic Synthesis
Polymer-supported triphenylphosphine (PS-TPP) has diverse applications in organic synthesis . This includes functional group interconversions, heterocycle synthesis, and total synthesis of natural products .
Organometallic Reactions
PS-TPP is also used in organometallic reactions . Many examples from the literature show the scope and selectivity (regio, stereo, and chemo) in these transformations .
Preparation of Liposomes
Triphenylphosphonium-conjugated lipids, which can be prepared using (alpha-Ethoxyvinyl)triphenylphosphonium bromide, can be used to prepare liposomes . These liposomes preferentially associate with mitochondria when exposed to live mammalian cells in culture .
Mechanism of Action
Target of Action
The primary target of (alpha-Ethoxyvinyl)triphenylphosphonium bromide is the mitochondria in mammalian cells . The compound is designed to preferentially associate with these organelles, which play a crucial role in energy production, cell signaling, and apoptosis.
Mode of Action
(alpha-Ethoxyvinyl)triphenylphosphonium bromide interacts with its target, the mitochondria, through a triphenylphosphonium group . These lipids can be used to prepare liposomes that preferentially associate with mitochondria when exposed to live mammalian cells in culture .
properties
IUPAC Name |
1-ethoxyethenyl(triphenyl)phosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22OP.BrH/c1-3-23-19(2)24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYSKCDJJUOXIR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970894 | |
Record name | (1-Ethoxyethenyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(alpha-Ethoxyvinyl)triphenylphosphonium bromide | |
CAS RN |
55552-25-5 | |
Record name | Phosphonium, (1-ethoxyethenyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55552-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (alpha-Ethoxyvinyl)triphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055552255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Ethoxyethenyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (α-ethoxyvinyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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